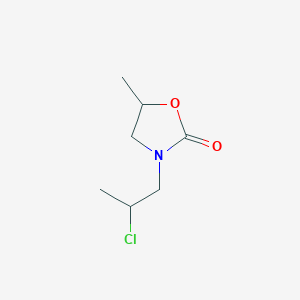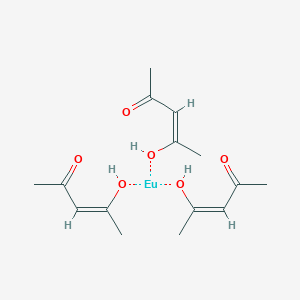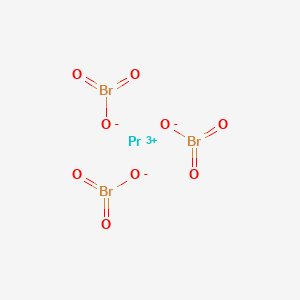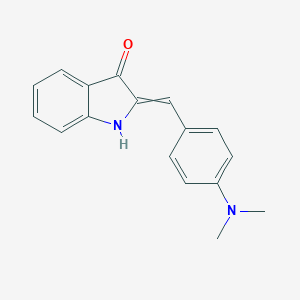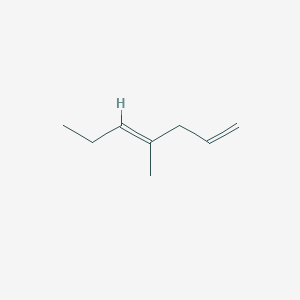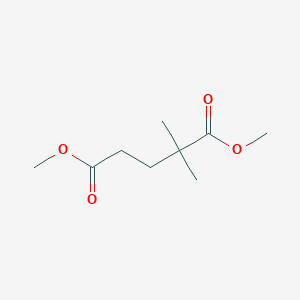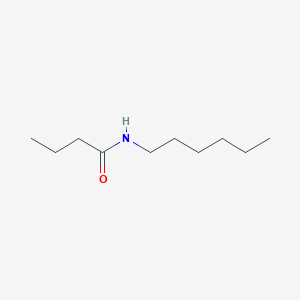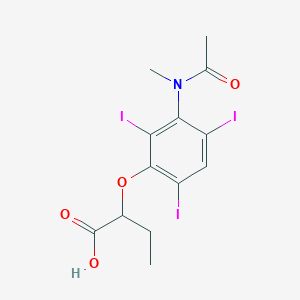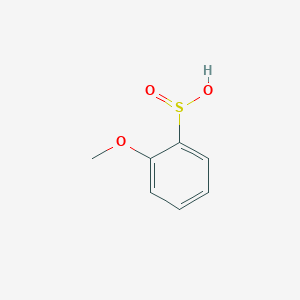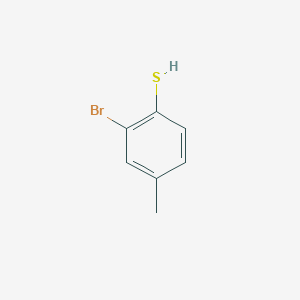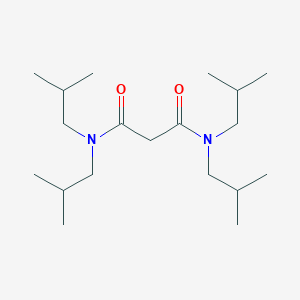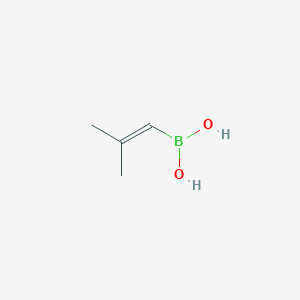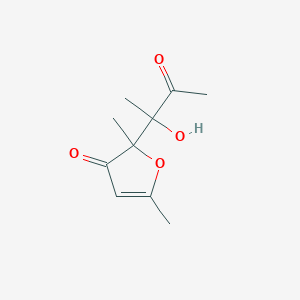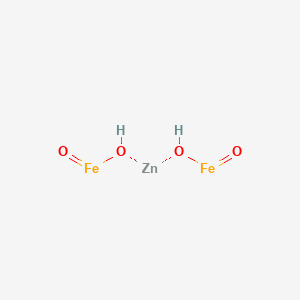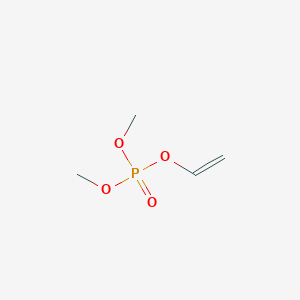
Dimethyl vinyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl vinyl phosphate, also known as Dimethyl vinylphosphonate, is a chemical compound with the linear formula CH2=CHPO(OCH3)2 . It has a molecular weight of 136.09 . It is a versatile reagent that undergoes Michael addition, giving alkyl phosphonates . It is also used in the synthesis of aziridine-2-phosphonates, which are useful for preparing α-amino phosphonates .
Synthesis Analysis
Vinylphosphonates, including Dimethyl vinyl phosphate, are versatile reagents that undergo Michael addition, resulting in alkyl phosphonates . They are also used in the synthesis of aziridine-2-phosphonates, which are useful for preparing α-amino phosphonates . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of Dimethyl vinyl phosphate consists of 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 phosphate . The molecular formula is CHOP .Chemical Reactions Analysis
Vinylphosphonates, including Dimethyl vinyl phosphate, are versatile reagents that undergo Michael addition, resulting in alkyl phosphonates . They are also used in the synthesis of aziridine-2-phosphonates . More detailed information about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
Dimethyl vinyl phosphate is a liquid at room temperature . It has a refractive index of 1.430-1.435 and a density of 1.146 g/mL at 20 °C . Its boiling point is 197-202 °C . More detailed physical and chemical properties can be found in the referenced resources .Safety And Hazards
Propiedades
IUPAC Name |
ethenyl dimethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-4-8-9(5,6-2)7-3/h4H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLJWDJXBQLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336473 |
Source


|
| Record name | Dimethyl vinyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl vinyl phosphate | |
CAS RN |
10429-10-4 |
Source


|
| Record name | Dimethyl vinyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

